molecular formula C7H13NO B070365 1-Azabicyclo[3.2.1]octan-6-ol CAS No. 192380-09-9

1-Azabicyclo[3.2.1]octan-6-ol

Cat. No. B070365
M. Wt: 127.18 g/mol
InChI Key: ROZOWQBTMUUFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[3.2.1]octan-6-ol, commonly known as quinuclidinol, is a bicyclic organic compound with a nitrogen-containing six-membered ring and a hydroxyl group. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as a chiral building block for drug synthesis.2.1]octan-6-ol.

Mechanism Of Action

The mechanism of action of 1-Azabicyclo[3.2.1]octan-6-ol is not fully understood. It is believed to act as a chiral auxiliary, allowing for the synthesis of enantiomerically pure compounds. It may also interact with biological targets, such as enzymes or receptors, to produce its biological effects.

Biochemical And Physiological Effects

1-Azabicyclo[3.2.1]octan-6-ol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, 1-Azabicyclo[3.2.1]octan-6-ol has been investigated for its potential antitumor activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-Azabicyclo[3.2.1]octan-6-ol is its chiral nature, which makes it a useful building block for the synthesis of enantiomerically pure compounds. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of 1-Azabicyclo[3.2.1]octan-6-ol is its toxicity, which can limit its use in biological assays.

Future Directions

There are several future directions for research on 1-Azabicyclo[3.2.1]octan-6-ol. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the investigation of its potential use as a chiral ligand in asymmetric catalysis. In addition, further studies are needed to fully understand the mechanism of action of 1-Azabicyclo[3.2.1]octan-6-ol and its biological activity. Finally, there is a need for more research on the toxicity of the compound and its potential side effects.
Conclusion:
In conclusion, 1-Azabicyclo[3.2.1]octan-6-ol is a bicyclic organic compound with a wide range of applications in scientific research. It can be synthesized using a variety of methods and has a high yield. It has been investigated for its potential use as a chiral building block and chiral ligand, as well as for its biological activity. However, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 1-Azabicyclo[3.2.1]octan-6-ol involves the reduction of quinuclidinone with sodium borohydride or lithium aluminum hydride. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and tetrahydrofuran. The yield of the reaction can be improved by using a chiral catalyst, such as L-proline or D-fructose.

Scientific Research Applications

1-Azabicyclo[3.2.1]octan-6-ol has a wide range of applications in scientific research. It can be used as a chiral building block for the synthesis of pharmaceuticals, agrochemicals, and natural products. It has also been studied for its potential use as a chiral ligand in asymmetric catalysis. In addition, 1-Azabicyclo[3.2.1]octan-6-ol has been investigated for its biological activity, including its antimicrobial, antiviral, and antitumor properties.

properties

IUPAC Name

1-azabicyclo[3.2.1]octan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-5-8-3-1-2-6(7)4-8/h6-7,9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZOWQBTMUUFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1)CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337912
Record name 1-azabicyclo[3.2.1]octan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[3.2.1]octan-6-ol

CAS RN

192380-09-9
Record name 1-azabicyclo[3.2.1]octan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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